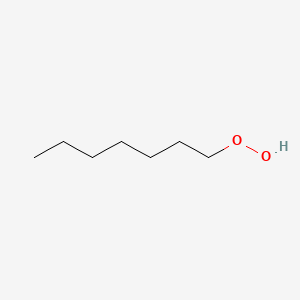
Hydroperoxide, heptyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of organic hydroperoxides, which are characterized by the presence of the hydroperoxy functional group (-OOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using oxygen or other oxidizing agents. The reaction typically involves the use of catalysts to facilitate the oxidation process. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as iron or manganese salts .
Industrial Production Methods
In industrial settings, this compound is produced through controlled oxidation processes. The production involves the careful regulation of temperature, pressure, and the concentration of reactants to ensure the desired yield and purity of the compound. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, heptyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Reduction: It can be reduced to heptanol using reducing agents such as lithium aluminum hydride.
Decomposition: It can decompose to form heptane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like iron or manganese salts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Decomposition: Heat, light, and sometimes the presence of metal catalysts.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Decomposition: Heptane, oxygen.
Scientific Research Applications
Hydroperoxide, heptyl has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including the oxidation of organic substrates. The compound can interact with cellular components, leading to oxidative damage to proteins, lipids, and DNA .
Comparison with Similar Compounds
Hydroperoxide, heptyl can be compared with other hydroperoxides such as:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Tert-butyl hydroperoxide: Used in the epoxidation of alkenes.
Methyl hydroperoxide: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific chain length and reactivity, making it suitable for certain applications where other hydroperoxides may not be as effective .
Properties
CAS No. |
764-81-8 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
InChI Key |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
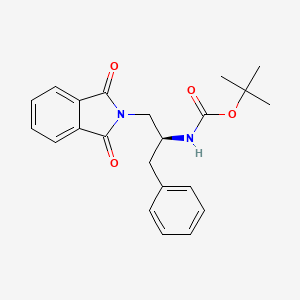

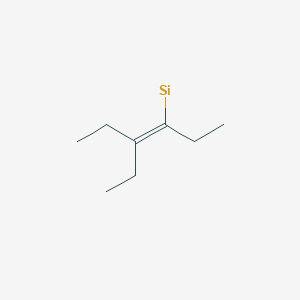
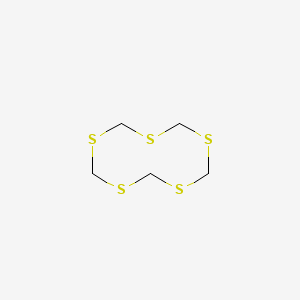
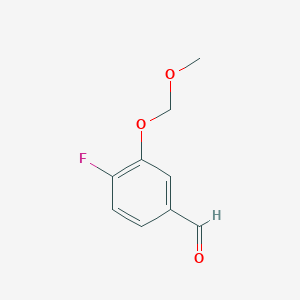
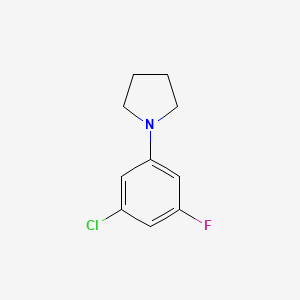


![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
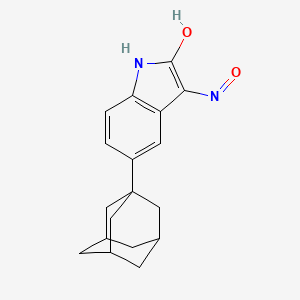

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
